molecular formula C12H17BrN2O2 B1380263 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole CAS No. 1499223-80-1

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole

Cat. No.: B1380263
CAS No.: 1499223-80-1
M. Wt: 301.18 g/mol
InChI Key: IQZRTGVHRSNPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole (CAS: 1803588-31-9) is a brominated pyrazole derivative featuring a 1,9-dioxaspiro[5.5]undecane moiety. This spirocyclic ether group confers conformational rigidity, distinguishing it from simpler pyrazole analogs. The compound’s molecular formula is C₁₃H₁₈BrN₂O₂, with the bromine atom at position 4 of the pyrazole ring and the spirocyclic system at position 1 . Its structural uniqueness makes it valuable in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules or materials with tailored steric and electronic properties.

Properties

IUPAC Name

4-bromo-1-(1,9-dioxaspiro[5.5]undecan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-8-14-15(9-10)11-1-4-17-12(7-11)2-5-16-6-3-12/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRTGVHRSNPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of the Spirocyclic Structure: The spirocyclic structure is introduced by reacting the brominated pyrazole with a suitable diol under acidic conditions to form the dioxaspiro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The spirocyclic structure and bromine atom can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Key Features
4-Bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole Spirocyclic ether (1,9-dioxaspiro[5.5]undecane) 1803588-31-9 C₁₃H₁₈BrN₂O₂ Rigid spirocyclic backbone; potential for enhanced binding selectivity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Phenyl, methoxy Not specified C₁₀H₉BrN₂O Aromatic substituent; simpler synthesis
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole 2-Fluorophenyl 957062-81-6 C₉H₆BrFN₂ Fluorine enhances electronegativity; used in medicinal intermediates
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-isopropyl-1H-pyrazole 3,6-Dioxabicyclo[3.1.0]hexane, isopropyl 2060051-35-4 C₁₂H₁₈BrN₂O₂ Smaller bicyclic ether; increased hydrophilicity
4-Bromo-1-(butan-2-yl)-1H-pyrazole Butan-2-yl 1179304-86-9 C₇H₁₁BrN₂ Flexible alkyl chain; lower steric hindrance

Physicochemical Properties

  • Solubility : The spirocyclic ether in the target compound likely improves aqueous solubility compared to hydrophobic phenyl or alkyl substituents. For example, 4-bromo-1-(2-fluorophenyl)-1H-pyrazole () is less polar due to its aromatic group .
  • Thermal Stability : Spirocyclic systems (e.g., 1,9-dioxaspiro[5.5]undecane) enhance thermal stability, as seen in derivatives like 1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate (), which retains integrity up to 200°C .

Biological Activity

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole is a chemical compound with the molecular formula C12H17BrN2O2. It features a bromine atom, a pyrazole ring, and a unique spirocyclic structure that contains a dioxaspiro group. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Binding : Its structural features may allow it to bind selectively to receptors involved in signaling pathways related to inflammation or cancer.
  • DNA Interaction : The compound may also interact with DNA, potentially interfering with replication or transcription processes.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus . Specifically, this compound has been explored for its potential as an antimicrobial agent due to its unique structural characteristics.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the spirocyclic structure may enhance its efficacy in targeting cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A study synthesized novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(aryl)pyrazole derivatives which exhibited promising anti-inflammatory and antimicrobial activities, with some compounds showing up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations .
  • Anticancer Research : Another study focused on pyrazole derivatives revealed that certain compounds significantly inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against various cancers .
  • Pharmacological Evaluation : A comprehensive review highlighted the broad spectrum of biological activities associated with pyrazoles, including anti-inflammatory and analgesic effects, further supporting the therapeutic potential of compounds like this compound .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
4-chloro-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazoleChlorine instead of BromineSimilar antimicrobial properties
4-fluoro-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazoleFluorine instead of BrominePotentially reduced activity due to electronegativity
4-iodo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazoleIodine instead of BromineEnhanced lipophilicity may alter bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.